molecular formula C15H12O3 B10843043 3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one

3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one

Cat. No.: B10843043
M. Wt: 240.25 g/mol
InChI Key: BSCZPVUHFUQDQP-UHFFFAOYSA-N
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Description

3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one is a compound belonging to the class of benzo[c]chromen-6-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound is characterized by its unique structure, which includes a hydroxyl group and two methyl groups attached to the benzo[c]chromen-6-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one typically involves a multi-step process. One common method starts with the reaction of substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, and finally, oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized ketones, reduced dihydro derivatives, and various substituted benzo[c]chromen-6-one derivatives.

Scientific Research Applications

3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, as a phosphodiesterase II inhibitor, it can modulate the levels of cyclic nucleotides in cells, thereby affecting various signaling pathways involved in inflammation and cell proliferation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and hydroxyl group contribute to its specific reactivity and potential therapeutic applications.

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

3-hydroxy-4,7-dimethylbenzo[c]chromen-6-one

InChI

InChI=1S/C15H12O3/c1-8-4-3-5-10-11-6-7-12(16)9(2)14(11)18-15(17)13(8)10/h3-7,16H,1-2H3

InChI Key

BSCZPVUHFUQDQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(=C(C=C3)O)C)OC2=O

Origin of Product

United States

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